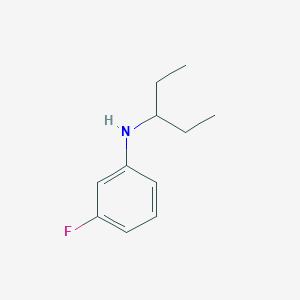
3-fluoro-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(pentan-3-yl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, fluorobenzene, is nitrated to form 3-fluoronitrobenzene.
Reduction: The nitro group in 3-fluoronitrobenzene is reduced to an amino group, yielding 3-fluoroaniline.
Alkylation: 3-fluoroaniline undergoes alkylation with 3-pentanone in the presence of a reducing agent such as sodium borohydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and optimizing yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(pentan-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 3-fluoro-N-(pentan-3-yl)nitrobenzene.
Reduction: Formation of 3-fluoro-N-(pentan-3-yl)amine.
Substitution: Formation of 3-methoxy-N-(pentan-3-yl)aniline when methoxide is used.
Scientific Research Applications
3-fluoro-N-(pentan-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pentan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. The pentan-3-yl group provides hydrophobic interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(pentan-3-yl)aniline
- 3-bromo-N-(pentan-3-yl)aniline
- 3-methyl-N-(pentan-3-yl)aniline
Uniqueness
3-fluoro-N-(pentan-3-yl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design and materials science.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-fluoro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h5-8,10,13H,3-4H2,1-2H3 |
InChI Key |
OCORGQFMMGRYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


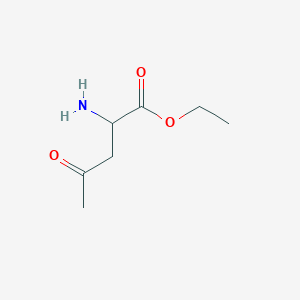
![4-Fluoro-2-{1-[(3-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13271958.png)
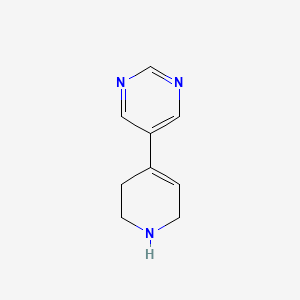

![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)
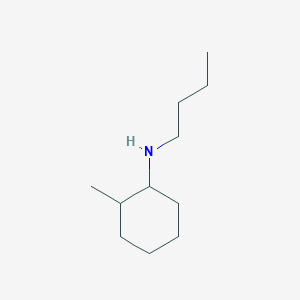
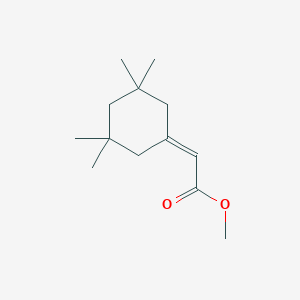

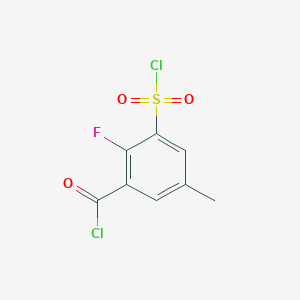
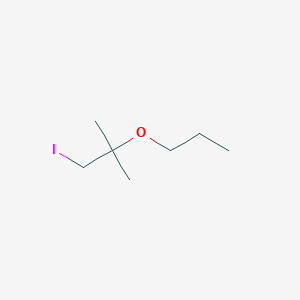
![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
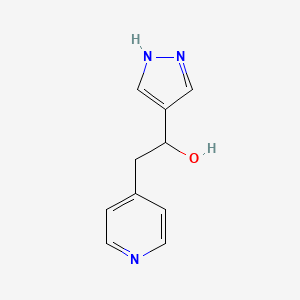
![1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13272032.png)
![4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13272041.png)
